molecular formula C17H20N2S B3188896 Thiourea, N,N'-bis(2,6-dimethylphenyl)- CAS No. 25480-78-8

Thiourea, N,N'-bis(2,6-dimethylphenyl)-

Cat. No. B3188896
CAS RN: 25480-78-8
M. Wt: 284.4 g/mol
InChI Key: GNNANCVWBKKTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Thiourea, N,N’-bis(2,6-dimethylphenyl)-” is an organosulfur compound. It is also known by other synonyms such as 1-2,6-dimethylphenyl thiourea, 1-2,6-dimethylphenyl-2-thiourea, 2,6-dimethylphenyl thiourea, n-2,6-dimethylphenyl thiourea, 1-2,6-xylyl thiourea, thiourea, 2,6-dimethylphenyl, amino 2,6-dimethylphenyl amino methane-1-thione . The molecular formula of this compound is C9H12N2S and it has a molecular weight of 180.27 g/mol .


Synthesis Analysis

The synthesis of thiourea derivatives, including “Thiourea, N,N’-bis(2,6-dimethylphenyl)-”, typically involves the reaction of various anilines with CS2 . The product obtained is usually recrystallized with ethanol, purified by column chromatography, and characterized by UV-visible and NMR techniques .


Molecular Structure Analysis

The molecular structure of “Thiourea, N,N’-bis(2,6-dimethylphenyl)-” can be represented by the SMILES notation: CC1=CC=CC ©=C1NC (N)=S . This compound belongs to the class of organic compounds known as thioureas, which have the general formula (R1R2N)(R3R4N)C=S .


Physical And Chemical Properties Analysis

“Thiourea, N,N’-bis(2,6-dimethylphenyl)-” is a solid compound that appears as a white to almost white powder or crystal . It has a melting point of 192°C .

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed and causes serious eye irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

properties

CAS RN

25480-78-8

Product Name

Thiourea, N,N'-bis(2,6-dimethylphenyl)-

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1,3-bis(2,6-dimethylphenyl)thiourea

InChI

InChI=1S/C17H20N2S/c1-11-7-5-8-12(2)15(11)18-17(20)19-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

GNNANCVWBKKTDL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC2=C(C=CC=C2C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC2=C(C=CC=C2C)C

Other CAS RN

25480-78-8

Origin of Product

United States

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